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Compound Name: PKR-IN-C16

Cat. No.: B7721885

Application Notes and Protocols: PKR-IN-C16

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-
stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial component of the innate
Immune response, and its activation triggers a cascade of events that can lead to the inhibition
of protein synthesis, inflammation, and apoptosis.[3][4][5] As a key regulator of these cellular
processes, PKR has been implicated in a variety of diseases, including viral infections,
neurodegenerative disorders, metabolic diseases, and cancer.[4][5] PKR-IN-C16 acts as an
ATP-binding site-directed inhibitor, effectively blocking the autophosphorylation and subsequent
activation of PKR.[3][4][6] These application notes provide detailed protocols for the dissolution
and preparation of PKR-IN-C16 for experimental use, along with a summary of its
physicochemical properties and an overview of its mechanism of action.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of PKR-IN-C16 is presented
in the table below, providing essential information for accurate preparation of stock solutions
and experimental dilutions.
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Property Value Source

Imoxin, C16, Imidazolo-
Synonyms _ L [1]
oxindole PKR inhibitor C16

Molecular Formula C13HsN4OS [21[7]

Molecular Weight 268.29 g/mol [11[2][8]

Appearance Light yellow to yellow solid [2]

Purity >98% (HPLC) [7]

CAS Number 608512-97-6 (1121171
210 nM for PKR

ICso ] [6]
autophosphorylation

Solubility Data

The solubility of PKR-IN-C16 in various common laboratory solvents is critical for the
preparation of stock solutions. It is highly recommended to use fresh, anhydrous solvents, as
the presence of moisture can significantly reduce the solubility of the compound.[1][2]
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Concentration

Solvent Solubility Notes Source
(mM)
Use fresh,
anhydrous
DMSO.[1]
DMSO ~14 mg/mL ~52.18 mM Ultrasonic [1][2]1[6]
warming to 60°C
can aid
dissolution.[2]
Ethanol ~5.37 mg/mL ~20 mM [6]
Water Insoluble - [1]
DMF ~0.5 mg/mL - [3]

DMSO:PBS (pH

~0.2 mg/mL
7.2) (1:4)

- 3]

Experimental Protocols
Preparation of Stock Solutions

Materials:

PKR-IN-C16 powder

Vortex mixer

Protocol:

Water bath or heat block (optional)

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

o Equilibrate the PKR-IN-C16 vial to room temperature before opening to prevent

condensation.
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Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required
volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of PKR-IN-C16
(MW: 268.29), you would add 372.73 pL of DMSO.

Add the calculated volume of anhydrous DMSO to the vial containing the PKR-IN-C16
powder.

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming
(e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]
Visually inspect the solution to ensure there are no visible particles.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to
avoid repeated freeze-thaw cycles.

Store the stock solutions at -20°C or -80°C for long-term storage.[1][2] Stored properly, the
stock solution is stable for up to 1 year at -80°C and 1 to 6 months at -20°C.[1][2]

Preparation of Working Solutions for In Vitro
Experiments

Materials:

e PKR-IN-C16 stock solution (e.g., 10 mM in DMSO)

o Appropriate cell culture medium or assay buffer

 Sterile tubes

Protocol:

e Thaw a single-use aliquot of the PKR-IN-C16 stock solution at room temperature.

o Calculate the volume of stock solution needed to achieve the desired final working
concentration in your experiment. Typical working concentrations for cell-based assays
range from 100 nM to 3000 nM.[1][2]
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» Perform a serial dilution of the stock solution in cell culture medium or assay buffer to reach
the final desired concentration. It is crucial to ensure that the final concentration of DMSO in
the culture medium is low (typically < 0.1%) to avoid solvent-induced cytotoxicity.

e Always include a vehicle control (e.g., medium with the same final concentration of DMSQO)
in your experiments.

o Use the freshly prepared working solution immediately for optimal results.

Preparation of Formulations for In Vivo Experiments

For Intraperitoneal (i.p.) Injection:

Two common formulations for in vivo studies are provided below. The choice of vehicle may
depend on the specific animal model and experimental design.

Formulation 1: PEG300, Tween 80, and Saline[1]
o Start with a clarified stock solution of PKR-IN-C16 in DMSO (e.g., 7 mg/mL).

e For a1l mL final volume, add 50 uL of the DMSO stock solution to 400 pL of PEG300. Mix
until the solution is clear.

e Add 50 pL of Tween 80 to the mixture and mix thoroughly until clear.

e Add 500 pL of sterile ddH20 or saline to bring the final volume to 1 mL.
e The final solution should be used immediately.

Formulation 2: Corn Oil[1]

e Prepare a stock solution of PKR-IN-C16 in DMSO (e.g., 7 mg/mL).

e For a 1 mL final working solution, add 50 uL of the clear DMSO stock solution to 950 pL of
corn oil.

e Mix the solution thoroughly.

e This formulation should also be used immediately for optimal results.
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Note: The solubility and stability of PKR-IN-C16 in these in vivo formulations should be
empirically determined for each specific application. A typical dosage used in a rat model was
600 pg/kg.[1][2]

Mechanism of Action & Signaling Pathway

PKR-IN-C16 is a specific inhibitor of PKR, a serine/threonine kinase that is activated by double-
stranded RNA (dsRNA). Upon activation, PKR autophosphorylates and then phosphorylates its
primary substrate, the eukaryotic initiation factor 2 alpha (elF2a). Phosphorylation of elF2a
leads to a global inhibition of protein synthesis. PKR activation is also known to modulate other
signaling pathways, including the NF-kB pathway, which plays a central role in inflammation.[4]
[71[9][10] By inhibiting PKR, PKR-IN-C16 can prevent the downstream consequences of its
activation, including translational repression and the induction of inflammatory responses.[7][9]
[10]
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Caption: PKR-IN-C16 inhibits PKR activation and downstream signaling.
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Experimental Workflow: In Vitro Cell-Based Assay

The following diagram illustrates a typical workflow for assessing the efficacy of PKR-IN-C16 in
a cell-based assay, such as an MTS assay for cell viability or a Western blot for protein

phosphorylation.[1]

Seed cells in
multi-well plates

Prepare PKR-IN-C16
working solutions

Treat cells with PKR-IN-C16
(e.g., 500-3000 nM) and controls

Incubate for a
defined period (e.g., 120 min)

Perform assay
(e.g., MTS, Western Blot)

Data analysis
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Caption: General workflow for an in vitro cell-based assay with PKR-IN-C16.

Logical Relationship: From Stock to Experiment

This diagram outlines the logical steps and considerations from preparing the initial stock
solution to its final application in an experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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